molecular formula C17H13N3O B14694726 3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine CAS No. 25261-02-3

3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine

Katalognummer: B14694726
CAS-Nummer: 25261-02-3
Molekulargewicht: 275.30 g/mol
InChI-Schlüssel: AVEHLEZRSWQFAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]oxadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazo ring fused with an oxadiazine ring, with phenyl groups attached at the 3 and 7 positions.

Vorbereitungsmethoden

The synthesis of 3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzonitrile with hydrazine hydrate followed by cyclization with phenyl isocyanate can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .

Analyse Chemischer Reaktionen

3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines .

Wissenschaftliche Forschungsanwendungen

3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has shown promise as an anti-inflammatory and antimicrobial agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development. Additionally, it has applications in materials science, where it can be used in the synthesis of advanced materials with specific properties .

Wirkmechanismus

The mechanism of action of 3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The pathways involved in these mechanisms are often complex and require further research to fully elucidate .

Vergleich Mit ähnlichen Verbindungen

3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine can be compared with other similar compounds, such as imidazo[2,1-b][1,3,4]thiadiazoles and imidazo[2,1-b][1,3,4]triazines. These compounds share a similar core structure but differ in the heteroatoms present in the ring. The presence of different heteroatoms can significantly influence their chemical and biological properties. For example, imidazo[2,1-b][1,3,4]thiadiazoles may exhibit different reactivity and biological activity compared to imidazo[2,1-b][1,3,4]oxadiazines .

Eigenschaften

CAS-Nummer

25261-02-3

Molekularformel

C17H13N3O

Molekulargewicht

275.30 g/mol

IUPAC-Name

3,7-diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine

InChI

InChI=1S/C17H13N3O/c1-3-7-13(8-4-1)15-11-20-17(18-15)21-12-16(19-20)14-9-5-2-6-10-14/h1-11H,12H2

InChI-Schlüssel

AVEHLEZRSWQFAO-UHFFFAOYSA-N

Kanonische SMILES

C1C(=NN2C=C(N=C2O1)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.